molecular formula C19H14ClN3O4 B5603526 2-CHLORO-5-{5-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID

2-CHLORO-5-{5-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID

Cat. No.: B5603526
M. Wt: 383.8 g/mol
InChI Key: SFHBHJDKUPLXCU-SRZZPIQSSA-N
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Description

2-CHLORO-5-{5-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID is a useful research compound. Its molecular formula is C19H14ClN3O4 and its molecular weight is 383.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{5-[2-(anilinocarbonyl)carbonohydrazonoyl]-2-furyl}-2-chlorobenzoic acid is 383.0672836 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis and Antibacterial Agents

A study by Kudelko and Jasiak (2013) detailed an efficient synthesis of 5-substituted 1,3,4-oxadiazoles conjugated to furan rings, which could be relevant for the synthesis of complex molecules like the specified benzoic acid derivative. This synthesis pathway might offer insights into creating compounds with potential antibacterial properties or other biological activities (Kudelko & Jasiak, 2013).

Synthesis of Furan Derivatives for Hypolipidemic Agents

Moriya et al. (1988) synthesized a series of 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid, evaluating their hypolipidemic activities. Although this study is focused on a different set of compounds, it demonstrates the potential of furan derivatives in developing hypolipidemic agents, suggesting a research application avenue for similar compounds (Moriya et al., 1988).

Photoluminescence in Coordination Polymers

Zhang et al. (2015) explored the synthesis and structure of coordination polymers using aromatic carboxylic acids and pyrazine derivatives, focusing on their photoluminescence properties. This research area could be relevant for the synthesis and application of complex molecules like the specified benzoic acid derivative, particularly in materials science for optical and electronic applications (Zhang et al., 2015).

Syntheses and Reactions of α-Acetylenic Ketones

Sasaki and Yoshioka (1971) investigated the syntheses and reactions of α-acetylenic ketones containing a nitrofuran ring, yielding products like isoxazoles, pyrazoles, and pyrimidines. This study highlights the chemical versatility of furan-containing compounds and their potential in synthesizing a wide range of chemical entities, which may include complex molecules like the one (Sasaki & Yoshioka, 1971).

Properties

IUPAC Name

2-chloro-5-[5-[(E)-(phenylcarbamoylhydrazinylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-16-8-6-12(10-15(16)18(24)25)17-9-7-14(27-17)11-21-23-19(26)22-13-4-2-1-3-5-13/h1-11H,(H,24,25)(H2,22,23,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHBHJDKUPLXCU-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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